molecular formula C31H33F3N2O5S B1684565 Tipranavir CAS No. 174484-41-4

Tipranavir

Cat. No.: B1684565
CAS No.: 174484-41-4
M. Wt: 602.7 g/mol
InChI Key: SUJUHGSWHZTSEU-FYBSXPHGSA-N
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Description

Tipranavir is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is particularly effective against HIV strains that are resistant to other protease inhibitors. This compound is administered in combination with ritonavir to enhance its pharmacokinetic profile .

Mechanism of Action

Target of Action

Tipranavir is a non-peptidic protease inhibitor (PI) that primarily targets the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Mode of Action

This compound inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . It binds to the active site of the HIV-1 protease enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . Two mechanisms are suggested regarding the potency of this compound: it may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 protease pathway . By inhibiting the HIV-1 protease, this compound disrupts the viral life cycle, preventing the formation of mature, infectious HIV-1 particles .

Pharmacokinetics

This compound is administered in combination with ritonavir, which significantly increases its plasma concentrations . The recommended dose is this compound 500mg and ritonavir 200mg twice daily . This compound is a substrate and inducer of the cytochrome P450 3A4 isoenzyme, predisposing it to interactions with other agents that are substrates, inducers, or inhibitors of this enzyme family . The median elimination half-life for this compound is approximately 4 hours .

Result of Action

The primary molecular effect of this compound is the inhibition of the HIV-1 protease, leading to the formation of immature, non-infectious viral particles . On a cellular level, this results in a reduction in the number of infectious HIV-1 particles produced by infected cells . In addition, this compound has been shown to induce apoptosis in gastric cancer stem cells by suppressing PRSS23 expression, releasing MKK3 from the PRSS23/MKK3 complex to activate p38 MAPK, and thereby activating the IL24-mediated Bax/Bak mitochondrial apoptotic pathway .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates, inducers, or inhibitors of the cytochrome P450 3A4 isoenzyme can affect the pharmacokinetics of this compound . Furthermore, the presence of HIV-1 strains resistant to multiple protease inhibitors can influence the efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Tipranavir interacts with the HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . This compound binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature non-infectious viral particles .

Cellular Effects

This compound has the ability to inhibit the replication of viruses that are resistant to other protease inhibitors . It is recommended for patients who are resistant to other treatments . Side effects of this compound may be more severe than those of other antiretrovirals. Some side effects include intracranial hemorrhage, hepatitis, hepatic decompensation, hyperglycemia, and diabetes mellitus .

Molecular Mechanism

This compound inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . Two mechanisms are suggested in regards to the potency of this compound: 1. This compound may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Temporal Effects in Laboratory Settings

In vitro, resistance to this compound is slow to develop and the process is complex . On-treatment genotyping of viral isolates from treatment-experienced patients in clinical trials indicate that the mutations predominantly emerging with this compound treatment are L33F/I/V, V82T/ L, and I84V .

Metabolic Pathways

This compound is both an inhibitor and inducer of cytochrome p450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs .

Transport and Distribution

When this compound is administered with ritonavir, the inhibitory effect of ritonavir is dominant, and the net effect is inhibition . This compound and ritonavir also have differing interactions with P-glycoprotein (P-gp), a membrane-bound drug transport molecule that protects cells from toxins by pumping them out of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tipranavir involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tipranavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Tipranavir has several scientific research applications, including:

    Chemistry: Used as a model compound to study protease inhibition and the design of non-peptidic inhibitors.

    Biology: Investigated for its effects on viral replication and resistance mechanisms in HIV.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating drug-resistant HIV infections.

    Industry: Employed in the development of new antiretroviral therapies and formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its non-peptidic structure, which allows it to inhibit protease enzymes that have developed resistance to other peptidic inhibitors. Its ability to maintain activity against a wide range of drug-resistant HIV strains makes it a valuable option in salvage therapy for patients with limited treatment options .

Properties

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUHGSWHZTSEU-FYBSXPHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048622
Record name Tipranavir
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Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5
Record name Tipranavir
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Mechanism of Action

Tipranavir (TPV) is a non-peptidic HIV-1 protease inhibitor that inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions. Two mechanisms are suggested in regards to the potency of tipranavir: 1. Tipravanir may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistance to other protease inhibitors. This also enables tipranavir to adjust to amino acid substitutions at the active site. 2. Tipranavir's strong hydrogen bonding interaction with the amide backbone of the protease active site Asp30 may lead to its activity against resistant viruses., Tipranavir (TPV) is an HIV-1 protease inhibitor that inhibits the virus-specific processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing formation of mature virions., Tipranavir inhibits the replication of laboratory strains of HIV-1 and clinical isolates in acute models of T-cell infection, with 50% effective concentrations (EC50) ranging from 0.03 to 0.07 uM (18-42 ng/mL). Tipranavir demonstrates antiviral activity in cell culture against a broad panel of HIV-1 group M non-clade B isolates (A, C, D, F, G, H, CRF01 AE, CRF02 AG, CRF12 BF). Group O and HIV-2 isolates have reduced susceptibility in cell culture to tipranavir with EC50 values ranging from 0.164 -1 uM and 0.233-0.522 uM, respectively. When used with other antiretroviral agents in cell culture, the combination of tipranavir was additive to antagonistic with other protease inhibitors (amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir) and generally additive with the NNRTIs (delavirdine, efavirenz, and nevirapine) and the NRTIs (abacavir, didanosine, emtricitabine, lamivudine, stavudine, tenofovir, and zidovudine). Tipranavir was synergistic with the HIV-1 fusion inhibitor enfuvirtide. There was no antagonism of the cell culture combinations of tipranavir with either adefovir or ribavirin, used in the treatment of viral hepatitis.
Record name Tipranavir
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Color/Form

White solid from ethyl acetate + heptane

CAS No.

174484-41-4
Record name Tipranavir
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Record name Tipranavir [INN:BAN]
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Melting Point

86-89 °C
Record name Tipranavir
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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